molecular formula C11H11ClN4OS B7952094 [(Z)-(5-chloro-1,7-dimethyl-2-oxoindol-3-ylidene)amino]thiourea

[(Z)-(5-chloro-1,7-dimethyl-2-oxoindol-3-ylidene)amino]thiourea

Cat. No.: B7952094
M. Wt: 282.75 g/mol
InChI Key: PIABUXRXHLBYTL-ZSOIEALJSA-N
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Description

The compound identified by the Chemical Identifier Database number 75176682 is a unique chemical entity with specific properties and applications. This compound is of interest in various scientific fields due to its distinctive chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of the compound identified by the Chemical Identifier Database number 75176682 involves multiple steps, including the selection of appropriate starting materials and reaction conditions. The specific synthetic route may vary depending on the desired purity and yield. Commonly, the synthesis involves the use of organic solvents, catalysts, and controlled temperature and pressure conditions to facilitate the desired chemical transformations.

Industrial Production Methods

In an industrial setting, the production of the compound identified by the Chemical Identifier Database number 75176682 is typically scaled up to meet demand. This involves optimizing the reaction conditions to maximize yield and minimize by-products. Industrial production may also involve the use of continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

The compound identified by the Chemical Identifier Database number 75176682 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of the compound identified by the Chemical Identifier Database number 75176682 include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from the reactions of the compound identified by the Chemical Identifier Database number 75176682 depend on the specific reaction conditions and reagents used. These products can include various oxidized, reduced, and substituted derivatives with unique chemical properties.

Scientific Research Applications

The compound identified by the Chemical Identifier Database number 75176682 has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore the compound’s potential therapeutic applications and its effects on biological systems.

    Industry: The compound is used in various industrial processes, including the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which the compound identified by the Chemical Identifier Database number 75176682 exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in the chemical and biological properties of the compound, resulting in its observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

The compound identified by the Chemical Identifier Database number 75176682 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with related chemical structures or similar reactivity.

Uniqueness

The uniqueness of the compound identified by the Chemical Identifier Database number 75176682 lies in its specific chemical structure and the resulting properties. This compound may exhibit unique reactivity, stability, or biological activity compared to other similar compounds.

Conclusion

The compound identified by the Chemical Identifier Database number 75176682 is a versatile chemical entity with a wide range of applications in scientific research and industry. Its unique properties and reactivity make it a valuable tool for researchers and industrial chemists alike. Further research into its synthesis, reactions, and applications will continue to expand our understanding of this intriguing compound.

Properties

IUPAC Name

[(Z)-(5-chloro-1,7-dimethyl-2-oxoindol-3-ylidene)amino]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN4OS/c1-5-3-6(12)4-7-8(14-15-11(13)18)10(17)16(2)9(5)7/h3-4H,1-2H3,(H3,13,15,18)/b14-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIABUXRXHLBYTL-ZSOIEALJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N(C(=O)C2=NNC(=S)N)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC\2=C1N(C(=O)/C2=N\NC(=S)N)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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